molecular formula C20H24N2O2 B4599819 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE

Cat. No.: B4599819
M. Wt: 324.4 g/mol
InChI Key: PJWQQFQILZNHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a phenethyl group and a phenoxyethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-phenethylpiperazine and 2-phenoxyacetyl chloride.

    Reaction Conditions: The reaction between 4-phenethylpiperazine and 2-phenoxyacetyl chloride is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by column chromatography using a suitable eluent to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, including its role as a central nervous system depressant and its anxiolytic and antidepressant activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors such as α1B, 5-HT1A, and D2, influencing the serotonergic, noradrenergic, and dopaminergic pathways. This interaction results in various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-ETHANONE can be compared with other piperazine derivatives, such as:

    1-(4-Phenethylpiperazino)-2-methoxyethan-1-one: Similar in structure but with a methoxy group instead of a phenoxy group.

    1-(4-Phenethylpiperazino)-2-chloroethan-1-one: Contains a chloro group, leading to different chemical properties and reactivity.

    1-(4-Phenethylpiperazino)-2-hydroxyethan-1-one: The hydroxy group imparts different solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and pharmacological profile.

Properties

IUPAC Name

2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(17-24-19-9-5-2-6-10-19)22-15-13-21(14-16-22)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQQFQILZNHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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